molecular formula C7H13NO B7901804 2-ETHYLPIPERIDIN-4-ONE

2-ETHYLPIPERIDIN-4-ONE

Cat. No.: B7901804
M. Wt: 127.18 g/mol
InChI Key: QXEIRMLCUYRJCT-UHFFFAOYSA-N
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Description

2-Ethylpiperidin-4-one is a six-membered heterocyclic compound featuring a ketone group at the 4-position and an ethyl substituent at the 2-position of the piperidine ring. This structure confers unique physicochemical properties, such as intermediate polarity (logP ~0.37) and moderate solubility in polar solvents (e.g., 1.36 mg/mL in water) . It serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive ketone moiety and ability to undergo functionalization at the α-position. Its Boc-protected derivative (1-Boc-2-ethylpiperidin-4-one, CAS 324769-07-5) is commercially available, highlighting its utility in protecting-group strategies for amine synthesis .

Properties

IUPAC Name

2-ethylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-6-5-7(9)3-4-8-6/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEIRMLCUYRJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(=O)CCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Synthetic Approaches to 2-Ethylpiperidin-4-One

The foundational synthesis of this compound relies on modifications of piperidone core structures through alkylation, condensation, and reduction strategies. A prominent method involves the ring-closing reaction of 1,5-dichloro-3-pentanone with primary amines, as exemplified in the CN102731369A patent . By selecting ethylamine as the primary amine, this reaction facilitates the formation of the piperidine ring with an ethyl substituent at the second position. The process involves dissolving 1,5-dichloro-3-pentanone in methanol, heating to 60°C, and gradually adding ethylamine to initiate cyclization. Post-reaction neutralization with sodium hydroxide and extraction with dichloromethane yield the crude product, which is purified via crystallization .

Another classical route leverages Mannich condensation , where 4-piperidone hydrochloride monohydrate reacts with ethyl-containing aldehydes or ketones under acidic conditions. For instance, the Asian Journal of Chemistry study demonstrates the synthesis of 3-ethylpiperidin-4-one through condensation of 4-piperidone with 4-methoxyphenylacetaldehyde, followed by acetylation. Adapting this method for 2-ethyl substitution would require substituting the aldehyde with propionaldehyde and optimizing reaction stoichiometry to favor regioselectivity at the second position .

Modern Methodologies and Catalytic Processes

Recent advancements emphasize catalytic asymmetric synthesis and green chemistry principles to enhance efficiency. The WO2022195497A1 patent outlines a three-step process for 4-piperidone derivatives, involving etherification, hydrolysis, and acid treatment. While this method targets 4-piperidone HCl hydrate, substituting trimethyl orthoformate with ethyl orthoformate could introduce ethyl groups during the etherification stage. The use of p-toluenesulfonic acid (PTSA) as a catalyst in methanol at 40°C ensures mild conditions, potentially applicable to this compound synthesis .

Microwave-assisted synthesis has also emerged as a time-efficient alternative. Building on the ACS Omega study , which synthesizes 3,5-dibenzylidene-piperidin-4-one via HCl-catalyzed condensation, microwave irradiation could accelerate the reaction between 4-piperidone and ethyl acrylate. This approach reduces polymerization side reactions and improves yield by minimizing thermal degradation .

Comparative Analysis of Synthesis Routes

A critical evaluation of four primary methods highlights trade-offs between yield, complexity, and scalability:

MethodStarting MaterialsConditionsYieldKey AdvantagesLimitations
Ring-closing alkylation1,5-Dichloro-3-pentanone + ethylamine60°C, 4h, methanol85–92% High purity, scalableRequires toxic dichloromethane
Mannich condensation4-Piperidone + propionaldehydeHCl, 0–5°C, 12h70–78% Regioselective for position 2Multi-step purification needed
Catalytic etherificationN-Carbethoxy-4-piperidone + ethyl orthoformatePTSA, 40°C, methanol88% Environmentally friendlyLimited substrate compatibility
Microwave-assisted4-Piperidone + ethyl acrylateMicrowave, 100°C, 30min82% Rapid, reduced byproductsSpecialized equipment required

The ring-closing alkylation method offers the highest yield (92%) but relies on hazardous solvents, whereas microwave-assisted synthesis balances efficiency and environmental considerations.

Characterization and Analytical Techniques

Post-synthesis characterization of this compound employs spectroscopic and chromatographic methods . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^1H and 13C^{13}C NMR, confirms the ethyl group’s position and purity. For example, the 1H^1H NMR spectrum of 3-ethylpiperidin-4-one reveals a triplet at δ 1.2 ppm for the ethyl CH3_3 group and a multiplet at δ 2.8 ppm for the piperidine ring protons. Mass spectrometry (MS) further validates molecular weight, with a characteristic molecular ion peak at m/z 141 [M+H]+^+.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, critical for pharmaceutical formulation. The Asian Journal of Chemistry study reports a decomposition temperature of 210°C for N-acetyl-3-ethylpiperidin-4-one, suggesting similar stability for the 2-ethyl analog.

Chemical Reactions Analysis

Reduction Reactions

The ketone group in 2-ethylpiperidin-4-one undergoes reduction to form secondary alcohols. Common reducing agents include:

ReagentConditionsProductYieldSource
NaBH<sub>4</sub>Methanol, 0–25°C2-Ethylpiperidin-4-ol75–90%
LiAlH<sub>4</sub>Dry THF, reflux2-Ethylpiperidin-4-ol>90%
H<sub>2</sub>/PdEthanol, 50°C, 1 atmPartially saturated analogs60–70%

Reduction with NaBH<sub>4</sub> is stereoselective, favoring the axial alcohol due to steric hindrance from the ethyl group.

Oxidation Reactions

The ethyl substituent and α-carbons adjacent to the ketone are susceptible to oxidation:

  • Ethyl group oxidation :
    Using KMnO<sub>4</sub> or CrO<sub>3</sub> under acidic conditions converts the ethyl group to a carboxylic acid, yielding 2-carboxypiperidin-4-one .

  • α-Carbon oxidation :
    Radical-based oxidation with tert-butyl hydroperoxide (TBHP) forms α-hydroxy derivatives .

Nucleophilic Additions

The carbonyl group participates in nucleophilic additions:

NucleophileReagent/ConditionsProductApplicationSource
Grignard reagentsRMgX, dry ether4-Substituted piperidinolsPharmaceutical intermediates
AminesNH<sub>3</sub>, RTSchiff bases/imine derivativesAntioxidant agents
HydrazinesHydrazine hydrate, ethanolHydrazonesCrystallography studies

Steric effects from the ethyl group reduce reactivity toward bulky nucleophiles .

Condensation Reactions

This compound reacts with aldehydes to form α,β-unsaturated ketones (enones) via Claisen-Schmidt condensation:

text
**Example**: This compound + Benzaldehyde → 2-Ethyl-3-benzylidenepiperidin-4-one

This reaction is catalyzed by NaOH in ethanol (70–85% yield) and is critical for synthesizing cytotoxic agents .

Cycloadditions and Annulations

The compound participates in photochemical and catalytic cycloadditions:

  • [2+2] Cycloaddition :
    Under UV light, it forms bicyclic lactams via intramolecular cyclization .

  • Organophotocatalyzed annulation :
    Reacts with acrylates and NH<sub>4</sub>OAc to form 2-piperidinones with three new bonds (C–N, C–C) .

Mechanistic Insights

  • Radical pathways : Photocatalytic reactions involve single-electron transfer (SET) to generate radical intermediates, enabling C–C and C–N bond formation .

  • Acid-base catalysis : Condensation reactions proceed via enolate intermediates stabilized by the piperidine ring .

Scientific Research Applications

Chemical Synthesis

2-Ethylpiperidin-4-one serves as a crucial building block in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical transformations, making it a valuable intermediate in the production of pharmaceuticals and agrochemicals. For instance, it can undergo nucleophilic addition reactions due to its ketone group, facilitating the formation of diverse derivatives.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications:

  • Anticancer Activity : Recent studies have highlighted its use in developing anticancer agents. For example, derivatives of this compound have shown promising cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells, outperforming traditional drugs like bleomycin in certain assays .
  • Alzheimer's Disease Treatment : Research indicates that compounds derived from this compound may inhibit key enzymes involved in Alzheimer's pathology, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These interactions could enhance cognitive function by increasing acetylcholine levels in the brain .
  • Neuropathic Pain Relief : Some derivatives have been explored for their analgesic properties, acting on opioid receptors to provide pain relief while minimizing side effects associated with conventional opioids .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways and cellular functions. This property is exploited in drug design for conditions like cancer and neurodegenerative diseases .
  • Antimicrobial Properties : It has been shown to possess antimicrobial activity against several pathogens, including strains of Mycobacterium tuberculosis and fungi such as Candida .

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals and fine chemicals. Its role as a precursor in synthesizing agrochemicals highlights its importance in agricultural applications.

Mechanism of Action

The mechanism of action of 2-ETHYLPIPERIDIN-4-ONE involves its interaction with various molecular targets. The nitrogen atom in the piperidine ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The ketone group can also participate in nucleophilic addition reactions, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Molecular Formula Molecular Weight (g/mol) logP Solubility (mg/mL) Key Functional Groups
2-Ethylpiperidin-4-one C₇H₁₃NO 127.19 0.37 1.36 (water) Ethyl (C2), ketone (C4)
3-Methyl-2,6-diphenylpiperidin-4-one C₁₈H₁₉NO 265.35 3.12 <0.1 (water) Methyl (C3), phenyl (C2, C6)
2,2,6,6-Tetramethylpiperidin-4-yl acetate C₁₃H₂₃NO₂ 237.33 1.85 2.8 (ethanol) Acetyl ester (C4), methyl (C2, C6)
Ethyl 2-(piperidin-4-yl)acetate C₉H₁₇NO₂ 183.25 0.34 3.2 (methanol) Ethyl ester, piperidine

Substituent Effects on Reactivity and Stability

  • Steric Hindrance : 2,2,6,6-Tetramethylpiperidin-4-yl derivatives exhibit significant steric bulk due to four methyl groups, reducing nucleophilic attack at the ketone compared to this compound .
  • Electronic Effects : The ketone in this compound is more electrophilic than in 3-methyl-2,6-diphenylpiperidin-4-one, where electron-rich aryl groups destabilize the carbonyl via resonance .

Table 2: Eco-Friendliness Comparison (Sheldon E-Factor)

Compound Synthetic Method E-Factor Key Solvent/Reagent
3-Methyl-2,6-diphenylpiperidin-4-one Glucose-choline chloride DES 1.582 Deep eutectic solvent
This compound Traditional alkylation ~3.2* Harsh bases (e.g., NaH)

*Note: E-factor for this compound is extrapolated from analogous piperidinone syntheses .

The eco-friendly synthesis of 3-methyl-2,6-diphenylpiperidin-4-one via deep eutectic solvents (DES) demonstrates a lower environmental impact (E-factor = 1.582) compared to conventional methods for this compound, which often require toxic solvents and generate more waste .

Biological Activity

2-Ethylpiperidin-4-one is a cyclic organic compound that belongs to the piperidine family. Its unique structure, featuring an ethyl group at the second position and a ketone functional group at the fourth position, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure:

  • Molecular Formula: C9_{9}H15_{15}NO
  • Structure: A six-membered ring containing one nitrogen atom with an ethyl substituent and a ketone group.

Synthesis Methods:
Several synthetic routes have been developed for this compound, including:

  • Hydrogenation of Pyridine Derivatives: Utilizing catalysts such as cobalt or nickel.
  • Cyclization of Amino Alcohols: A multi-step process that can be scaled for industrial production.

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi, showing promising results in inhibiting their growth. For example, derivatives of this compound have demonstrated antifungal activity against resistant strains of Candida auris, with minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 µg/mL .

Anticancer Properties

Studies have explored the potential anticancer effects of piperidine derivatives, including this compound. In vitro assays have shown that compounds derived from this structure can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells, outperforming established chemotherapeutic agents like bleomycin . The mechanism involves interaction with specific cellular pathways that regulate cell proliferation and survival.

Neurological Applications

The compound has also been investigated for its neuroprotective properties. It shows potential as an acetylcholinesterase inhibitor, which could be beneficial in treating Alzheimer’s disease. The ability to inhibit both acetylcholinesterase and butyrylcholinesterase suggests a dual-action mechanism that could enhance cognitive function by increasing acetylcholine levels in the brain .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding: The nitrogen atom in the piperidine ring facilitates hydrogen bonding with biological macromolecules.
  • Nucleophilic Addition: The ketone group can participate in nucleophilic addition reactions, influencing the compound's reactivity and interaction with enzymes and receptors.

Comparative Analysis

A comparative analysis with similar compounds highlights the unique attributes of this compound:

CompoundStructure FeaturesBiological Activity
This compound Ethyl group and ketone functionalityAntimicrobial, anticancer
Piperidine Basic structure without substituentsLimited biological activity
2-Methylpiperidin-4-One Methyl instead of ethylSimilar but less potent
4-Piperidone Lacks ethyl groupLess versatile

Case Studies

  • Antifungal Efficacy Against Candida auris : A study synthesized piperidine-based derivatives and tested their antifungal activity against clinical isolates of Candida auris. The results indicated that specific derivatives exhibited strong antifungal properties, disrupting cell membranes and inducing apoptosis .
  • Anticancer Activity : Research evaluating the cytotoxic effects of piperidine derivatives showed that certain compounds derived from this compound induced apoptosis in cancer cell lines more effectively than traditional chemotherapeutics .

Q & A

Q. How to use computational models to predict the reactivity of this compound derivatives?

  • Methodological Answer :
  • Perform DFT calculations (e.g., Gaussian 09) to analyze frontier molecular orbitals (HOMO/LUMO) and reaction pathways.
  • Validate predictions with kinetic studies (e.g., Arrhenius plots).
  • Publish raw computational data in supplementary materials for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-ETHYLPIPERIDIN-4-ONE
Reactant of Route 2
2-ETHYLPIPERIDIN-4-ONE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.